2-Allyl-4-(benzyloxy)tetrahydrofuran
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-phenylmethoxy-2-prop-2-enyloxolane |
InChI |
InChI=1S/C14H18O2/c1-2-6-13-9-14(11-16-13)15-10-12-7-4-3-5-8-12/h2-5,7-8,13-14H,1,6,9-11H2 |
InChI Key |
XGVNWKJGQJKTHJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CC(CO1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Allyl 4 Benzyloxy Tetrahydrofuran
Chemo- and Stereoselective Construction of the Tetrahydrofuran (B95107) Ring System
The creation of the tetrahydrofuran core, particularly with control over the relative stereochemistry at the C2 and C4 positions, is the central challenge in synthesizing 2-Allyl-4-(benzyloxy)tetrahydrofuran. The choice of strategy dictates the efficiency and stereochemical outcome of the synthesis.
Cyclization Strategies in Oxacyclic Ring Formation
The formation of the oxacyclic ring is typically achieved through intramolecular cyclization, where a tethered nucleophile and electrophile react to form the five-membered ether. Various strategies have been developed to initiate and control this key ring-closing step.
Classical and modern methods for forming cyclic ethers often rely on intramolecular nucleophilic substitution (SN1 or SN2) reactions. nih.govmasterorganicchemistry.com In the context of this compound, this involves a precursor containing a hydroxyl group and a suitable leaving group, positioned to favor 5-exo cyclization.
A common approach is the Williamson ether synthesis, where an alkoxide, generated from a precursor alcohol by a strong base, displaces a tethered leaving group like a halide or sulfonate. masterorganicchemistry.com For instance, a precursor like 1-(benzyloxy)hept-6-ene-4-ol could be converted to a mesylate or tosylate. Subsequent treatment with a base like sodium hydride (NaH) would induce an intramolecular SN2 reaction to form the desired tetrahydrofuran ring.
Another powerful variant is the acid-catalyzed cyclization of epoxy alcohols. For example, treatment of a 3,4-epoxyalkenol with a magnesium halide salt can mediate the conversion to a halohydrin, which then undergoes cycloetherification to yield the 2,3-cis-disubstituted tetrahydrofuran product. nih.gov
| Precursor Type | Reagents/Conditions | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| γ,δ-Unsaturated Alcohol | I2, NaHCO3 | 2-(Iodomethyl)-4-substituted THF | High | Good | nottingham.ac.uk |
| Epoxy Alcohol | Catalytic MgI2 | 2,3-cis-Disubstituted THF | 85:15 | 84 | nih.gov |
| Homoallylic Alcohol O-Bn Ether | Electrophilic Halogen Source | Haloalkyl Alcohol | Diastereomerically enriched | N/A | organic-chemistry.org |
Radical-mediated ring closure offers a complementary method for constructing the tetrahydrofuran skeleton. These reactions typically proceed under mild conditions and are often tolerant of various functional groups. diva-portal.org The key step is the 5-exo-trig cyclization of a carbon-centered radical onto a tethered alkene.
For the synthesis of a 2,4-disubstituted THF, a precursor such as a haloallyl ether can be treated with a radical initiator (e.g., AIBN) and a reducing agent like tributyltin hydride (Bu3SnH). nih.gov The stereochemical outcome of these cyclizations can be highly dependent on the reaction conditions, and the use of Lewis acid additives can significantly influence the diastereoselectivity. nih.govdiva-portal.org For example, the formation of a 2,4-trans-disubstituted tetrahydrofuran can often be rationalized by applying the Beckwith transition state model. nih.gov
| Precursor | Catalyst/Reagents | Product Type | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Haloallyl ether | Ni(acac)2, Et2Zn | 2,4-Disubstituted THF | 9:1 | 69 | nih.gov |
| Organohalide | NiCl2 • DME/Pybox, Zn | Oxacycle | N/A | High | organic-chemistry.org |
| Bis(β-alkoxyacrylate) | Bu3SnH, AIBN | (Tetrahydrofuranyl)tetrahydrofuran | Stereospecific | Moderate | rsc.org |
Transition metal catalysis provides powerful and highly selective methods for cycloetherification. nih.gov Palladium-catalyzed reactions, in particular, have been extensively developed for the synthesis of substituted tetrahydrofurans. nih.gov These reactions often involve the intramolecular attack of a hydroxyl group on a palladium-activated alkene (Wacker-type cyclization) or the carboetherification where both a C-C and a C-O bond are formed in a single step. nih.gov
For example, the reaction of a γ-hydroxy alkene with an aryl bromide in the presence of a palladium catalyst can lead to the formation of a tetrahydrofuran bearing three stereocenters. nih.gov These transformations typically proceed via a syn-addition of the arene and the oxygen atom across the double bond. nih.gov The use of chiral ligands can also enable enantioselective variants of these transformations. nih.gov
| Reaction Type | Catalyst | Substrate | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Intramolecular Allylic Alkylation | Pd(0) catalyst | Allylic acetate (B1210297) with tethered alcohol | 2,5-Disubstituted THF | Single diastereomer | 76 | nih.gov |
| Oxidative Cyclization | PdCl2/1,4-benzoquinone | Trisubstituted Alkenol | 1,1,4-Trisubstituted THF | up to 7:1 | Good | nih.gov |
| Carboetherification | Pd(OAc)2, P(t-Bu)2Me | γ-Hydroxy internal alkene | 2,3,5-Trisubstituted THF | >20:1 | 74 | nih.gov |
The Prins cyclization, which involves the electrophilic addition of an aldehyde to a homoallylic alcohol, is a highly effective method for constructing substituted cyclic ethers. acs.orgbeilstein-journals.org The reaction is typically promoted by a Brønsted or Lewis acid and proceeds through an oxocarbenium ion intermediate. nih.govacs.org Subsequent intramolecular capture by the alkene leads to the formation of the heterocyclic ring.
To synthesize a 2-allyl-4-substituted THF, a Prins-type strategy could involve the reaction of an appropriate aldehyde with a 1-(benzyloxy)-pent-4-en-2-ol derivative. The stereochemical outcome of Prins cyclizations can often be controlled by using chair-like transition states to predict the major diastereomer. imperial.ac.uk Annulation strategies, such as the [3+2] annulation of donor-acceptor cyclopropanes with aldehydes, also provide access to highly substituted tetrahydrofurans with excellent diastereoselectivity. nih.gov
| Catalyst/Acid | Substrates | Product Type | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| SnCl4 | Aldehyde, Homoallylic alcohol | 3-Acyl Tetrahydrofuran | 98:2 | 98 | nih.gov |
| SnBr4 | Styrene-type homoallylic alcohol, Aldehyde | 2,3-cis-Disubstituted THF | High | Good | imperial.ac.uk |
| Chiral Imidodiphosphate | Aldehyde, Homoallylic alcohol | 2,3-trans-Disubstituted THF | Excellent | High | acs.org |
| Sn(OTf)2 | Aryl cyclopropane, Aldehyde | 2,4,5-Trisubstituted THF | 20:1 | 97 | nih.gov |
Control of Diastereoselectivity in Tetrahydrofuran Ring Closure
Achieving high diastereoselectivity is paramount in the synthesis of polysubstituted tetrahydrofurans like this compound. nottingham.ac.ukchemistryviews.org The relative stereochemistry between the C2 and C4 substituents is established during the ring-closing event and is influenced by several factors.
Substrate Control: The inherent stereocenters in the acyclic precursor can direct the stereochemical course of the cyclization. For instance, in iodocyclization reactions, an existing stereocenter in the homoallylic alcohol can induce asymmetry, leading to the formation of one diastereomer preferentially. nottingham.ac.uk
Reagent and Catalyst Control: The choice of catalyst or reagent can have a profound impact on diastereoselectivity. Lewis acids, for instance, can coordinate with the substrate to favor specific transition state geometries, thereby enhancing the formation of a particular diastereomer. nih.govdiva-portal.org In palladium-catalyzed oxidative cyclizations, intramolecular hydrogen bonding within the substrate can be exploited to increase diastereoselectivity. nih.gov Similarly, the development of chiral organocatalysts for cycloetherification reactions has enabled excellent enantioselectivities. organic-chemistry.org
Transition State Geometry: The stereochemical outcome is often rationalized by analyzing the presumed transition state of the cyclization. For radical cyclizations, chair-like transition states proposed by Beckwith are often used to predict the preference for trans products in 5-exo cyclizations. nih.gov In Prins cyclizations, a preference for products arising from diequatorial chair-like transition states is frequently observed. imperial.ac.uk Computational studies, including DFT calculations, have been employed to understand the reaction mechanisms and the origins of stereoselectivity in complex ring-forming reactions. rsc.org
The careful selection of the synthetic strategy, precursor design, and reaction conditions allows for the precise control of diastereoselectivity, making the synthesis of specific stereoisomers of this compound and other complex tetrahydrofurans achievable. researchgate.net
Enantioselective Approaches to Chiral Tetrahydrofuran Scaffolds
The creation of chiral tetrahydrofuran rings with defined stereocenters is a fundamental challenge in organic synthesis. Substituted tetrahydrofurans are key structural motifs in a wide array of biologically active molecules, including lignans, polyether ionophores, and annonaceous acetogenins, which exhibit a diverse range of activities such as antitumor, antimicrobial, and antiprotozoal properties. nih.gov Consequently, substantial research has been dedicated to developing stereoselective methods for their construction. nih.gov
Recent advancements have provided versatile catalytic systems for the enantioselective synthesis of 2,4-disubstituted tetrahydrofurans, a less documented area compared to other substitution patterns. thieme-connect.comthieme-connect.com A notable two-step protocol involves an initial enantioselective and regioselective palladium-catalyzed Hayashi–Heck arylation of 2,3-dihydrofuran. thieme-connect.comthieme-connect.comacs.orgnih.gov This step, utilizing ligands such as (R)-hexaMeOBiphep, generates 5-aryl-2,3-dihydrofurans with high enantiopurity. acs.orgnih.gov The subsequent step is a highly regio- and diastereoselective rhodium-catalyzed hydroformylation, which proceeds efficiently even at low catalyst loadings. thieme-connect.comacs.orgnih.gov The choice of ligand, for instance (R)-Me-i-Pr-INDOLphos or (R,R)-Ph-BPE, is crucial for controlling the regioselectivity to yield the desired anti-2,4-disubstituted tetrahydrofuran isomer. acs.orgnih.gov
Another powerful strategy for accessing enantioenriched tetrahydrofuran skeletons is through the asymmetric allylic C-H bond functionalization of dihydrofurans. nih.gov This can be achieved using a synergistic catalytic system comprising an achiral palladium complex and a chiral N,N'-dioxide-Ni(II) catalyst. nih.gov This method allows for the direct and diverse synthesis of functionalized tetrahydrofurans, which can be further transformed into complex molecules with multiple stereocenters. nih.gov
| Methodology | Catalyst/Reagent System | Key Features | Reference |
|---|---|---|---|
| Hayashi–Heck Arylation / Hydroformylation | Pd(TFA)2 / (R)-hexaMeOBiphep followed by Rh-catalyst / (R)-Me-i-Pr-INDOLphos | Two-step protocol, high enantio- and diastereoselectivity for anti-2,4-disubstituted products. | thieme-connect.comthieme-connect.comacs.orgnih.gov |
| Asymmetric Allylic C-H Alkylation | Achiral Pd complex / Chiral N,N'-dioxide-Ni(II) catalyst | Direct functionalization of dihydrofurans, provides access to multiple stereocenters. | nih.gov |
Regioselective Installation and Stereocontrolled Functionalization of the Allylic Side Chain
Once the chiral tetrahydrofuran core is established, the next critical step is the introduction and subsequent manipulation of the allyl group at the C-2 position.
The formation of the carbon-carbon bond to install the allyl group can be achieved through various modern synthetic methods. Transition metal-catalyzed cross-coupling reactions are particularly effective for creating sp³-sp³ C-C bonds under mild and selective conditions. illinois.edu While many of these reactions rely on pre-functionalized starting materials, newer methods focus on the direct activation of C-H bonds to improve atom economy. organic-chemistry.org
Palladium-catalyzed reactions have been developed for the synthesis of substituted tetrahydrofurans from γ-hydroxy terminal alkenes and aryl bromides, forming both a C-C and a C-O bond in a single operation with high diastereoselectivity. organic-chemistry.org While not a direct allylation, this methodology highlights the power of palladium catalysis in constructing the tetrahydrofuran ring with concomitant C-C bond formation. Hydroformylation of allylic alcohols is another established method that can lead to 2-alkoxytetrahydrofurans, which can serve as precursors. google.com
For the direct introduction of an allyl group onto a pre-formed tetrahydrofuran ring, strategies involving the functionalization of the α-C–H bond of the ether are relevant. rsc.org This can be achieved through photocatalytic generation of bromine radicals, enabling subsequent C-C cross-coupling reactions under metal-free conditions. rsc.org
The terminal double bond of the allyl group serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of various functional groups. Selenium-π-acid catalysis has emerged as a powerful tool for the regiocontrolled allylic functionalization of internal alkenes. nih.govrsc.org This methodology allows for transpositional allylic chlorination and imidation, where the regioselectivity is guided by substituents on the alkene. nih.govrsc.org
Palladium-catalyzed reactions, such as the Tsuji-Trost reaction, are highly effective for the allylic alkylation and sulfonylation of substrates bearing an allylic leaving group, demonstrating the utility of the allyl moiety as a precursor for further functionalization. nih.gov These transformations allow for the installation of a wide variety of nucleophiles at the allylic position.
| Transformation | Methodology | Key Features | Reference |
|---|---|---|---|
| C-C Bond Formation | Photocatalytic α-C–H functionalization | Metal-free, direct installation of functional groups for subsequent allylation. | rsc.org |
| Allylic Functionalization | Selenium-π-acid catalysis | Regiocontrolled transpositional chlorination and imidation of the allyl group. | nih.govrsc.org |
| Allylic Functionalization | Palladium-catalyzed Tsuji-Trost reaction | Versatile introduction of nucleophiles at the allylic position. | nih.gov |
Strategic Introduction and Selective Manipulation of the Benzyloxy Protecting Group
The hydroxyl group at the C-4 position requires protection during the synthesis to prevent unwanted side reactions. The benzyl (B1604629) ether is a common choice due to its stability under a wide range of reaction conditions and its relatively straightforward removal.
The introduction of the benzyloxy group is typically achieved through the reaction of the corresponding alcohol with a benzyl halide, such as benzyl bromide, in the presence of a base like sodium hydride (NaH). researchgate.net An alternative and often milder method involves the use of benzyl trichloroacetimidate (B1259523) with a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH). ic.ac.uk
A more recent development for the formation of benzyl ethers under neutral conditions utilizes 2-benzyloxy-1-methylpyridinium triflate, which can be generated in situ from 2-benzyloxypyridine and methyl triflate. beilstein-journals.org This method avoids the need for strong acids or bases, making it compatible with sensitive substrates.
In the synthesis of complex molecules that may contain multiple functional groups requiring protection, an orthogonal protecting group strategy is essential. jocpr.com This approach allows for the selective removal of one protecting group in the presence of others. jocpr.com The benzyl group is a key component of many such strategies. It is stable to the basic conditions used to remove Fmoc groups and the acidic conditions used to remove Boc or t-butyl-based groups, which are common in peptide and oligosaccharide synthesis. ub.eduresearchgate.net
The benzyl group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C). ic.ac.uk This deprotection condition is orthogonal to many other protecting groups, such as silyl (B83357) ethers (e.g., TBDMS) and acetates. jocpr.com The Alloc protecting group, which is removed by palladium(0) catalysis, is another example of a group that is orthogonal to the benzyl ether. total-synthesis.com This orthogonality allows for a stepwise deprotection sequence, enabling the selective functionalization of different parts of a complex molecule.
| Process | Reagents | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Benzyl Ether Formation | Benzyl bromide, NaH | Anhydrous solvent (e.g., THF) | Standard, strong base conditions. | researchgate.net |
| Benzyl Ether Formation | Benzyl trichloroacetimidate, TfOH (cat.) | Anhydrous, non-protic solvent | Mildly acidic conditions. | ic.ac.uk |
| Benzyl Ether Formation | 2-Benzyloxypyridine, methyl triflate | Toluene (B28343), 90 °C | Neutral conditions. | beilstein-journals.org |
| Benzyl Ether Deprotection | H₂, Pd/C | Various solvents (e.g., EtOH, EtOAc) | Standard hydrogenolysis, orthogonal to many groups. | ic.ac.uk |
Design and Optimization of Convergent and Linear Synthetic Routes to this compound
Linear Synthetic Route
A plausible linear synthetic pathway to this compound can commence from the readily available starting material, allyl alcohol.
Step 1: Hydroformylation of Allyl Alcohol
The initial step involves the hydroformylation of allyl alcohol to produce 2-hydroxytetrahydrofuran (B17549). This reaction, which involves the addition of a formyl group and a hydrogen atom across the double bond, can be catalyzed by rhodium complexes. Under specific conditions, high conversions and selectivities for the desired cyclic product can be achieved.
Step 2: Allylation of 2-Hydroxytetrahydrofuran
The next step is the introduction of the allyl group at the 2-position. This can be accomplished through a Grignard reaction using allylmagnesium bromide. sigmaaldrich.comwikipedia.org The lactol (hemiacetal) functionality of 2-hydroxytetrahydrofuran can react with the Grignard reagent to form the 2-allyl-4-hydroxytetrahydrofuran. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran. orgsyn.orgthieme-connect.de
Step 3: Benzylation of 2-Allyl-4-hydroxytetrahydrofuran
The final step in this linear sequence is the protection of the hydroxyl group at the 4-position as a benzyl ether. This is commonly achieved through a Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgkhanacademy.org The alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile and displaces a halide (typically bromide or chloride) from benzyl bromide or benzyl chloride to form the desired this compound. masterorganicchemistry.comwikipedia.org
| Step | Reaction | Reagents and Conditions | Key Transformation |
| 1 | Hydroformylation | Allyl alcohol, CO, H₂, Rhodium catalyst | Formation of 2-hydroxytetrahydrofuran |
| 2 | Allylation | 2-hydroxytetrahydrofuran, Allylmagnesium bromide | Introduction of the C2-allyl group |
| 3 | Benzylation | 2-allyl-4-hydroxytetrahydrofuran, NaH, Benzyl bromide | Formation of the C4-benzyloxy group |
Convergent Synthetic Route
A convergent approach to this compound would involve the synthesis of two key fragments that are then coupled to form the target molecule.
Fragment A Synthesis: 4-(Benzyloxy)but-1-ene
This fragment can be prepared from but-3-en-1-ol. The hydroxyl group of but-3-en-1-ol can be converted to its corresponding benzyl ether using a Williamson ether synthesis, as described previously, by treating it with a base and benzyl halide.
Fragment B Synthesis: Allyl Glyoxal
This two-carbon fragment containing the allyl group can be conceptually derived from precursors that can generate an electrophilic center for the coupling reaction.
Fragment Coupling and Cyclization
The coupling of these two fragments to form the tetrahydrofuran ring is the key step in this convergent strategy. One potential method involves the epoxidation of the double bond in 4-(benzyloxy)but-1-ene to form 2-((benzyloxy)methyl)oxirane. This epoxide can then be opened by a nucleophilic allyl species. Alternatively, a strategy involving ring-closing metathesis (RCM) could be employed. nih.gov In such a scenario, a diene precursor would be synthesized by coupling a fragment containing the benzyloxy group and a terminal alkene with a fragment containing the allyl group and another terminal alkene. Subsequent exposure to a metathesis catalyst, such as a Grubbs catalyst, would then facilitate the formation of the dihydrofuran ring, which can then be reduced to the final tetrahydrofuran.
| Fragment | Starting Material | Key Reactions |
| A | But-3-en-1-ol | Williamson ether synthesis |
| B | (Conceptual) | - |
| Coupling | Epoxide Opening or Ring-Closing Metathesis | Formation of the tetrahydrofuran ring |
Optimization and Comparison
The optimization of both routes would involve screening different catalysts, reaction conditions (temperature, solvent, concentration), and protecting group strategies to maximize yields and stereoselectivity. For the linear route, optimizing the Grignard reaction to favor the desired addition product over potential side reactions would be critical. In the Williamson ether synthesis step, the choice of base and solvent can significantly impact the reaction efficiency.
For the convergent route, the development of a highly efficient and stereocontrolled fragment coupling reaction is the primary challenge. The choice of catalyst and reaction conditions for the ring-closing metathesis or the stereochemical outcome of the epoxide opening would be key parameters to optimize.
| Parameter | Linear Synthesis | Convergent Synthesis |
| Overall Yield | Potentially lower due to the number of sequential steps. | Potentially higher as the number of linear steps is reduced. |
| Flexibility | Less flexible for creating analogues. | More flexible; analogues can be made by modifying individual fragments. |
| Key Challenge | Maintaining high yields over multiple steps. | Developing an efficient and stereoselective fragment coupling reaction. |
Stereochemical Elucidation and Configurational Analysis of 2 Allyl 4 Benzyloxy Tetrahydrofuran
Principles of Absolute and Relative Stereochemistry in Substituted Tetrahydrofurans
The stereochemical complexity of 2-Allyl-4-(benzyloxy)tetrahydrofuran arises from the presence of two stereogenic centers at positions C2 and C4. This gives rise to the possibility of four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The stereochemical description of these isomers involves two key concepts: relative and absolute configuration. ucalgary.ca
Relative Stereochemistry: This describes the spatial relationship between the two substituents (the allyl group at C2 and the benzyloxy group at C4) relative to each other and the plane of the tetrahydrofuran (B95107) ring.
Cis Isomers: In the cis configuration, both the allyl and benzyloxy groups are on the same face of the THF ring. This corresponds to the (2R, 4S) and (2S, 4R) isomers.
Trans Isomers: In the trans configuration, the substituents are on opposite faces of the ring. This corresponds to the (2R, 4R) and (2S, 4S) isomers.
Absolute Stereochemistry: This refers to the actual three-dimensional arrangement of atoms at each chiral center, designated as R (rectus) or S (sinister) according to the Cahn-Ingold-Prelog priority rules. ucalgary.caox.ac.uk For instance, the (2R, 4R) configuration specifies the absolute stereochemistry at both C2 and C4. A synthesis that produces a single enantiomer, such as pure (2R, 4R)-2-Allyl-4-(benzyloxy)tetrahydrofuran, is termed enantioselective. A synthesis that produces an unequal mixture of diastereomers, such as favoring the trans isomers over the cis isomers, is termed diastereoselective. ox.ac.uk
Diastereoselective Induction in Synthetic Transformations towards this compound
Achieving control over the relative stereochemistry (cis vs. trans) is a fundamental challenge in the synthesis of 2,4-disubstituted tetrahydrofurans. Diastereoselectivity can be achieved by exploiting steric and electronic effects inherent to the substrate or by the influence of external chiral or achiral reagents.
In substrate-controlled reactions, the stereochemical outcome is dictated by pre-existing structural features within the starting material, such as existing stereocenters or specific geometric isomers (E/Z) of a double bond. nih.gov For instance, in the cyclization of an acyclic precursor to form the tetrahydrofuran ring, an existing chiral center can direct the approach of reacting groups through steric hindrance, leading to the preferential formation of one diastereomer. This is often rationalized using models like the Felkin-Anh or Cram's rule for nucleophilic additions to carbonyls adjacent to a stereocenter. ox.ac.uk
In the context of radical cyclizations to form tetrahydrofurans, the geometry of the alkene in the starting material can significantly influence the diastereoselectivity. nih.gov The cyclization proceeds through a transition state where steric interactions are minimized. For example, the formation of a trans-substituted THF is often favored as it allows a bulky substituent on the forming ring to adopt a pseudoequatorial orientation in the chair-like transition state, minimizing unfavorable 1,3-diaxial interactions. nih.gov
When the inherent stereochemical bias of the substrate is weak or undesired, external reagents can be used to control the diastereoselectivity. This is particularly common in modern catalytic syntheses. The choice of catalyst, ligands, and reaction conditions can override the substrate's intrinsic preferences. nih.gov
A powerful example is the use of transition metal catalysis. In a palladium-catalyzed asymmetric allylic alkylation (AAA) designed to form a tetrahydrofuran ring, the choice of the chiral ligand enantiomer can selectively produce either the cis- or trans-THF diastereomer from the same starting material. nih.gov This suggests that the stereochemistry is determined by the catalyst during the intramolecular nucleophilic attack on the π-allyl intermediate, demonstrating a high degree of catalyst control. nih.gov Similarly, in rhodium-catalyzed hydroformylation reactions to produce 2,4-disubstituted tetrahydrofurans, specific chiral phosphine (B1218219) ligands can direct the reaction to yield the anti (trans) isomer with high regio- and diastereoselectivity. nih.gov
| Control Method | Principle | Typical Outcome for 2,4-Disubstituted THFs |
| Substrate-Control | Existing stereocenters or geometry of the starting material direct the reaction pathway. | Often favors the thermodynamically more stable trans isomer to minimize steric strain. |
| Reagent-Control | Chiral catalysts, ligands, or reagents create a diastereomeric transition state that favors one product. | Can be tuned to selectively form either the cis or trans isomer, depending on the reagent/catalyst chosen. nih.govnih.gov |
Enantioselective Synthesis via Asymmetric Catalysis and Chiral Auxiliaries
Producing this compound as a single enantiomer requires an enantioselective strategy. The two dominant approaches are asymmetric catalysis and the use of chiral auxiliaries. nih.govrsc.orgchemistryviews.org
Asymmetric Catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Numerous catalytic systems have been developed for the synthesis of chiral tetrahydrofurans. acs.org
Asymmetric Cycloadditions: Chiral N,N'-dioxide/Ni(II) complexes can catalyze the [3 + 2] cycloaddition of alkenes with oxiranes to afford highly substituted chiral tetrahydrofurans with excellent yields, diastereoselectivities (up to 92/8 dr), and enantioselectivities (up to 99% ee). nih.govacs.org
Reductive Cyclizations: Nickel catalysts paired with P-chiral bisphosphine ligands are effective in the asymmetric intramolecular reductive cyclization of O-alkynones, producing functionalized chiral tetrahydrofurans in high yields and with excellent enantioselectivity (>99:1 er). rsc.org
Relay Catalysis: A combination of an achiral Rh(II) catalyst and a chiral Cp*Ru(II) catalyst can be used in a relay system for the asymmetric coupling of cinnamyl chlorides with diazo esters, leading to chiral tetrahydrofuran derivatives with good enantioselectivity. acs.org
Chiral Auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter(s) are set, the auxiliary is cleaved and can often be recovered. wikipedia.org For example, Evans oxazolidinones or pseudoephedrine amides can be used to control alkylation or aldol (B89426) reactions that could form the backbone of the precursor to this compound. wikipedia.org Another strategy involves using a chiral sulfoxide (B87167) auxiliary attached to a γ-hydroxyketone precursor, which, after in situ lactol formation and reduction, yields enantiomerically enriched 2,5-disubstituted tetrahydrofurans. nih.gov While powerful, this method requires stoichiometric amounts of the chiral auxiliary and additional synthetic steps for its attachment and removal, in contrast to the sub-stoichiometric requirements of asymmetric catalysis. researchgate.net
| Strategy | Description | Advantages | Disadvantages |
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction, favoring one enantiomeric pathway. acs.org | High efficiency (low catalyst loading), broad substrate scope. rsc.org | Catalyst development can be challenging and expensive. |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct stereoselective bond formation. wikipedia.orgsigmaaldrich.com | High reliability and predictability, diastereomeric products can often be separated. researchgate.net | Stoichiometric use of the auxiliary, requires extra steps for attachment and removal. |
Advanced Spectroscopic and Analytical Methodologies for Stereochemical Assignment
Unambiguous determination of both the relative and absolute stereochemistry of this compound is essential. While X-ray crystallography provides definitive proof, it requires a suitable single crystal. More commonly, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are employed. nih.govnumberanalytics.com
NMR spectroscopy is the most powerful tool for determining the relative stereochemistry of molecules in solution. wordpress.com
Coupling Constant (J) Analysis: The magnitude of the vicinal proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the two protons, as described by the Karplus equation. By analyzing the coupling constants between protons on the THF ring (e.g., H2-H3, H3-H4), one can deduce the dihedral angles and thus infer the relative configuration. For example, a large coupling constant between two adjacent protons on the ring typically indicates a trans-diaxial relationship, while a smaller coupling constant suggests a cis (axial-equatorial) or gauche relationship. researchgate.netresearchgate.net
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): The NOE is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds. wordpress.com A 2D NOESY experiment reveals correlations between protons that are spatially proximate. This is exceptionally useful for determining cis/trans relationships in cyclic systems. imperial.ac.uk
For a cis-2,4-disubstituted THF , a NOE correlation would be expected between the proton at C2 (H2) and the proton at C4 (H4), as they are on the same face of the ring.
For a trans-2,4-disubstituted THF , no NOE would be observed between H2 and H4. Instead, NOE correlations might be seen between the C2 proton and the protons on the opposite face of the ring at C3 and C5.
By combining coupling constant analysis with NOESY data, a comprehensive and reliable assignment of the relative stereochemistry of this compound can be achieved. wordpress.comimperial.ac.uk
| NMR Technique | Principle | Application to this compound |
| Coupling Constant Analysis | Through-bond ³JHH coupling relates to the dihedral angle (Karplus relationship). researchgate.net | Differentiates between cis and trans isomers by determining the relative orientation of H2, H3, H4, and H5 protons. |
| NOESY | Through-space correlation for protons < 5 Å apart. wordpress.com | Directly probes spatial proximity. A strong NOE between H2 and H4 indicates a cis relationship. imperial.ac.uk |
X-ray Crystallography for Absolute Configuration Determination (Methodological Focus)
X-ray crystallography stands as an unequivocal method for the determination of the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern provides detailed information about the spatial arrangement of atoms, allowing for the construction of a three-dimensional molecular structure.
For this compound, the process would begin with the synthesis of an enantiomerically pure sample and its subsequent crystallization. The quality of the crystal is paramount for obtaining high-resolution diffraction data. Once a suitable crystal is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The intensities and positions of the diffracted beams are collected and processed to generate an electron density map, from which the atomic positions are determined.
A critical aspect of determining the absolute configuration is the phenomenon of anomalous dispersion. When the wavelength of the X-rays is near the absorption edge of an atom in the molecule, the scattering factor for that atom becomes a complex number. This leads to a breakdown of Friedel's law, meaning that the intensities of reflections from planes (hkl) and (-h-k-l) are no longer equal. By carefully measuring these intensity differences, known as Bijvoet pairs, the absolute configuration of the molecule can be unambiguously assigned. For an organic molecule like this compound, which is composed of carbon, hydrogen, and oxygen, the anomalous scattering effects are weak. Therefore, the presence of a heavier atom, either within the molecule or in a co-crystallized species, can significantly enhance the reliability of the absolute configuration determination.
The crystallographic data for a hypothetical crystal of this compound would be presented in a standardized format, as shown in the table below.
| Crystallographic Parameter | Hypothetical Value |
| Chemical Formula | C14H18O2 |
| Formula Weight | 218.29 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1307.7 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.108 |
| Flack Parameter | 0.05(10) |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific crystallographic data for this compound is not publicly available.
Chiroptical Spectroscopy (e.g., ECD, ORD) in Stereochemical Elucidation
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods for investigating the stereochemistry of chiral compounds in solution.
Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. An ECD spectrum displays positive or negative peaks, known as Cotton effects, which are characteristic of the electronic transitions within the molecule's chromophores. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemistry of the molecule.
For this compound, the benzyloxy group contains a phenyl chromophore which would be the primary focus of an ECD analysis. The spatial relationship between this chromophore and the chiral centers of the tetrahydrofuran ring would dictate the observed ECD spectrum. Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), are typically used to predict the ECD spectra for different possible stereoisomers. By comparing the experimentally measured spectrum with the calculated spectra, the absolute configuration can be confidently assigned.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve shows the variation of optical rotation and exhibits characteristic peaks and troughs, which are also related to the Cotton effects observed in ECD. While ECD is generally preferred for its simpler interpretation, ORD can provide complementary information.
A hypothetical table summarizing chiroptical data for the enantiomers of this compound is presented below.
| Chiroptical Technique | Parameter | Hypothetical Value for (2R,4S)-enantiomer | Hypothetical Value for (2S,4R)-enantiomer |
| ECD | Wavelength (nm) | 262 | 262 |
| Molar Ellipticity (deg·cm²/dmol) | +15,000 | -15,000 | |
| ORD | Specific Rotation [α]D²⁵ | +45.2° | -45.2° |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific chiroptical data for this compound is not publicly available.
Gas Chromatography with Chiral Columns for Enantiopurity Assessment
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. To assess the enantiomeric purity of a chiral compound like this compound, a specialized chiral stationary phase (CSP) is required. Chiral GC columns are packed or coated with a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, their separation.
The choice of the chiral stationary phase is critical for achieving good separation. For tetrahydrofuran derivatives, cyclodextrin-based CSPs are often effective. The enantiomers of this compound would enter the column as a mixture and interact with the chiral stationary phase. One enantiomer will form a more stable transient diastereomeric complex with the CSP and will therefore be retained longer on the column, resulting in a later elution time.
The output of a chiral GC analysis is a chromatogram, which shows detector response as a function of time. For an enantiomerically pure sample, a single peak will be observed. For a racemic mixture, two well-resolved peaks of equal area will be seen, corresponding to the two enantiomers. The enantiomeric excess (% ee) can be calculated from the areas of the two peaks using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.
Key parameters for a chiral GC method for this compound would be documented as in the following hypothetical table.
| GC Parameter | Hypothetical Condition |
| Column | Chiral β-cyclodextrin capillary column (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 220 °C at 5 °C/min, hold 10 min |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (Enantiomer 1) | 25.4 min |
| Retention Time (Enantiomer 2) | 26.1 min |
| Resolution (Rs) | 1.8 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific chiral GC separation data for this compound is not publicly available.
Reactivity Profiles and Transformational Chemistry of 2 Allyl 4 Benzyloxy Tetrahydrofuran
Functional Group Interconversions on the Allylic Moiety
The allyl group, characterized by its terminal double bond and adjacent allylic protons, is a versatile handle for numerous chemical modifications. Its reactivity can be broadly categorized into reactions involving the olefinic pi-bond and those occurring at the allylic C-H position.
The terminal double bond of 2-Allyl-4-(benzyloxy)tetrahydrofuran is susceptible to a variety of addition reactions, allowing for the introduction of new functional groups.
Hydroboration-Oxidation: This two-step reaction is a cornerstone of anti-Markovnikov alcohol synthesis from alkenes. wikipedia.org When applied to this compound, the hydroboration-oxidation sequence converts the terminal alkene into a primary alcohol. wikipedia.orgmasterorganicchemistry.com The reaction proceeds with syn stereochemistry and places the hydroxyl group on the terminal carbon, yielding 3-(4-(benzyloxy)tetrahydrofuran-2-yl)propan-1-ol. wikipedia.org The regioselectivity is governed by both steric and electronic factors, favoring the addition of the boron atom to the less substituted carbon of the alkene. masterorganicchemistry.comperiodicchemistry.com However, the presence of the homoallylic benzyloxy ether can sometimes lead to the formation of a minor regioisomeric secondary alcohol product, a phenomenon attributed to the directing effects of the ether oxygen. umich.edu
Table 1: Hydroboration-Oxidation of this compound
| Step | Reagents | Intermediate/Product | Key Features |
| 1. Hydroboration | Borane-THF complex (BH₃·THF) or 9-BBN | Trialkylborane | Anti-Markovnikov addition of borane (B79455) across the C=C bond. |
| 2. Oxidation | Hydrogen peroxide (H₂O₂), Sodium hydroxide (B78521) (NaOH) | 3-(4-(benzyloxy)tetrahydrofuran-2-yl)propan-1-ol | Replacement of the C-B bond with a C-OH bond with retention of stereochemistry. |
Epoxidation: The transformation of the allyl group's double bond into an epoxide ring is another fundamental reaction, creating a highly useful electrophilic three-membered ring. This is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), in what is known as the Prilezhaev reaction. Other modern methods utilize hydrogen peroxide in conjunction with catalysts like manganese or rhenium salts. organic-chemistry.org The reaction of this compound with an epoxidizing agent yields 2-(oxiran-2-ylmethyl)-4-(benzyloxy)tetrahydrofuran. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles (e.g., water, alcohols, amines, Grignard reagents) to introduce a wide range of functional groups at either the terminal or internal carbon of the original double bond. nih.gov
Allylic Oxidations: The C-H bonds at the allylic position (the carbon adjacent to the double bond) are weaker than typical sp³ C-H bonds and can be selectively oxidized. researchgate.net Selenium dioxide (SeO₂) is a classic reagent for this transformation, which typically introduces a hydroxyl group at the allylic position to form an allylic alcohol. wikipedia.orgchemtube3d.com The reaction proceeds via an ene reaction followed by a chemtube3d.comambeed.com-sigmatropic rearrangement. chemtube3d.com Application of SeO₂ to this compound would be expected to yield 1-(4-(benzyloxy)tetrahydrofuran-2-yl)prop-2-en-1-ol. Other transition-metal-based reagents can also effect this transformation, sometimes leading to the corresponding α,β-unsaturated aldehyde or ketone if oxidation proceeds further. researchgate.net
Table 2: Common Reagents for Allylic Oxidation
| Reagent System | Expected Major Product |
| Selenium dioxide (SeO₂) | Allylic alcohol |
| Chromium trioxide (CrO₃) / Pyridine | α,β-Unsaturated aldehyde |
| tert-Butyl hydroperoxide (TBHP) / Copper catalyst | Allylic alcohol or enone |
| Pyridinium chlorochromate (PCC) | α,β-Unsaturated aldehyde |
Allylic Reductions: In the context of the unsubstituted allyl group, "reduction" typically refers to the saturation of the carbon-carbon double bond. This is most commonly achieved via catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂) will reduce the allyl group to a propyl group. However, a significant challenge in this transformation is chemoselectivity, as the conditions required for alkene hydrogenation are often harsh enough to also cleave the benzyl (B1604629) ether protecting group (see section 4.2.1). ambeed.com Careful selection of catalyst and reaction conditions may be required to selectively reduce the alkene without affecting the benzyloxy group.
The allyl group is an exceptional substrate for a multitude of transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Olefin Metathesis: The terminal double bond of this compound can participate in olefin cross-metathesis (CM) with other alkenes. researchgate.netuwindsor.ca This powerful C-C bond-forming reaction, typically catalyzed by well-defined ruthenium-based catalysts (e.g., Grubbs' catalysts), allows for the synthesis of more complex substituted alkenes. frontiersin.orgharvard.edu For example, cross-metathesis with an acrylic ester could elongate the side chain and introduce an ester functionality. The reaction's outcome and selectivity (E/Z) depend on the catalyst, the reaction partner, and the conditions employed. illinois.edu
Tsuji-Trost Allylic Alkylation: The Tsuji-Trost reaction is a palladium-catalyzed substitution of an allylic leaving group. wikipedia.orgorganic-chemistry.org While the parent molecule, this compound, does not possess a suitable leaving group, it can be readily converted into a substrate for this reaction. For instance, allylic oxidation (as described in 4.1.2) to the corresponding allylic alcohol, followed by conversion to an allylic acetate (B1210297) or carbonate, furnishes a classic Tsuji-Trost precursor. This intermediate can then react with a wide range of soft nucleophiles (e.g., malonates, enolates, amines) in the presence of a palladium(0) catalyst to form new C-C, C-N, or C-O bonds. nih.govresearchgate.net
Transformations Involving the Benzyloxy Ether Functionality
The benzyl (Bn) group serves as a robust protecting group for the hydroxyl functionality at the C4 position of the tetrahydrofuran (B95107) ring. Its removal and the subsequent functionalization of the liberated hydroxyl group are key steps in many synthetic pathways.
The removal of the benzyl group, or debenzylation, unmasks the secondary alcohol, making it available for further reactions. Several methods exist for this purpose, with the choice depending on the presence of other functional groups in the molecule.
Catalytic Hydrogenolysis: The most common and often cleanest method for benzyl ether cleavage is catalytic hydrogenolysis. acsgcipr.org This reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). ambeed.comatlanchimpharma.com The reaction proceeds under mild conditions and produces the deprotected alcohol and toluene (B28343) as the only byproduct. ambeed.com A critical consideration for this compound is the concurrent reduction of the allyl double bond. Standard hydrogenolysis conditions (H₂, Pd/C) will typically reduce both functionalities. Selective debenzylation in the presence of an alkene can be challenging, but may be achieved using transfer hydrogenation conditions (e.g., using 1,4-cyclohexadiene (B1204751) or ammonium (B1175870) formate (B1220265) as the hydrogen source) or by carefully tuning the catalyst and solvent. atlanchimpharma.comchemrxiv.org
Lewis and Brønsted Acids: Strong Lewis acids such as boron tribromide (BBr₃) or combinations of Lewis acids and nucleophilic scavengers can cleave benzyl ethers. atlanchimpharma.com These conditions are often harsh and less functional group tolerant than hydrogenolysis.
Oxidative Cleavage: For benzyl ethers bearing electron-donating groups on the aromatic ring (like a p-methoxybenzyl or PMB ether), oxidative deprotection using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium nitrate (B79036) (CAN) is possible. While standard benzyl ethers are less susceptible, some oxidative methods have been developed. rsc.org
Table 3: Comparison of Benzyl Ether Deprotection Methods
| Method | Reagents & Conditions | Advantages | Disadvantages / Selectivity Issues |
| Catalytic Hydrogenolysis | H₂ (1 atm), Pd/C, in MeOH or EtOH | Clean, high-yielding, mild conditions. silicycle.comrsc.org | Reduces the allyl double bond simultaneously. reddit.com |
| Transfer Hydrogenation | Ammonium formate or 1,4-cyclohexadiene, Pd/C | Avoids use of H₂ gas, can sometimes offer better selectivity. atlanchimpharma.com | May still cause some reduction of the alkene. |
| Lewis Acid Cleavage | BBr₃, AlCl₃, or BF₃·OEt₂ in CH₂Cl₂ | Effective for substrates sensitive to reduction. atlanchimpharma.com | Harsh conditions, low functional group tolerance. |
| Dissolving Metal Reduction | Na or Li in liquid NH₃ | Powerful reduction method. | Also reduces the alkene and aromatic rings. |
| Oxidative Deprotection | NaBrO₃ + Na₂S₂O₄ | Orthogonal to reductive methods. rsc.org | Generally requires activated (e.g., PMB) ethers. |
Following the successful deprotection of the benzyloxy group, the resulting secondary alcohol, 2-allyltetrahydrofuran-4-ol, becomes a focal point for further synthetic elaboration.
Oxidation to a Ketone: The secondary alcohol can be readily oxidized to the corresponding ketone, 2-allyltetrahydrofuran-4-one. A variety of reagents can accomplish this transformation, including chromium-based reagents (e.g., PCC, PDC), Swern oxidation (oxalyl chloride, DMSO, triethylamine), or Dess-Martin periodinane (DMP). The choice of oxidant depends on the scale and functional group tolerance required.
Esterification and Etherification: The hydroxyl group can be converted into an ester or a different ether.
Esterification: Reaction with a carboxylic acid under acidic catalysis (Fischer esterification), or more commonly with an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine), yields the corresponding ester. chemguide.co.ukmasterorganicchemistry.comresearchgate.netorganic-chemistry.org This is useful for introducing a variety of acyl groups.
Etherification: Deprotonation of the alcohol with a strong base like sodium hydride (NaH) followed by treatment with an alkyl halide (Williamson ether synthesis) allows for the formation of a new ether linkage.
Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group, such as a tosylate, mesylate, or triflate, by reaction with the appropriate sulfonyl chloride in the presence of a base. This activates the C4 position for Sₙ2 reactions, allowing for the introduction of nucleophiles such as azides, cyanides, or halides, thereby enabling a host of further molecular modifications.
Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the reactivity and synthetic applications of the chemical compound “this compound” to generate a thorough and scientifically accurate article adhering to the requested outline.
The search for documented ring-opening reactions, specific functionalizations at other ring positions, and its explicit use as a building block in complex molecule construction did not yield specific examples for this particular compound. The available literature discusses the general reactivity of the parent tetrahydrofuran ring system or the use of similarly substituted, but structurally distinct, tetrahydrofuran derivatives in synthesis.
Fulfilling the request under these circumstances would require making unsubstantiated extrapolations from related compounds, which would compromise the scientific accuracy and violate the strict instruction to focus solely on "this compound". Therefore, the requested article cannot be generated at this time.
Mechanistic Investigations and Computational Chemical Studies
Elucidation of Reaction Mechanisms in the Synthesis of 2-Allyl-4-(benzyloxy)tetrahydrofuran
The formation of the 2,4-disubstituted tetrahydrofuran (B95107) ring system is typically achieved through the intramolecular cyclization of a functionalized acyclic precursor, most commonly a homoallylic alcohol derivative. Various synthetic strategies, including nucleophilic substitutions and metal-catalyzed reactions, can be employed, each with its own distinct mechanism that dictates the stereoselectivity of the product. nih.govorganic-chemistry.org
The stereochemical outcome of the synthesis of this compound is largely determined by the geometry of the transition state during the key ring-closing step. For intramolecular cyclizations, such as SN2-type reactions or iodocyclizations, chemists often invoke chair-like or boat-like transition state models to rationalize the observed diastereoselectivity. nih.govnottingham.ac.uk
In a plausible synthetic route from an open-chain precursor, the relative orientation of the substituents in the transition state minimizes steric strain, leading to the preferential formation of one diastereomer over another. For instance, in reactions proceeding through a chair-like transition state, bulky substituents, such as the benzyloxy group, will preferentially occupy pseudoequatorial positions to avoid unfavorable 1,3-diaxial interactions. nih.gov The geometry of the alkene (E or Z) in the precursor can also significantly influence the transition state, leading to different stereochemical outcomes. nih.gov
Table 1: Plausible Transition State Models in Tetrahydrofuran Synthesis
| Reaction Type | Proposed Transition State Model | Key Steric Interaction Controlled | Predicted Predominant Isomer |
|---|---|---|---|
| Acid-Catalyzed Cyclization | Chair-like | 1,3-diaxial interactions | trans-2,4-disubstituted |
| Palladium-Catalyzed Carboetherification | Syn-insertion into Pd-O bond | Gauche interactions in the forming ring | trans-2,5-disubstituted |
| Thermal Allylstannane Addition | cis-decalin-like | Coordination of aldehyde to tin | cis-2,3-disubstituted |
For Lewis acid-catalyzed reactions of γ-alkoxyallylstannanes with aldehydes, the stereochemical outcome can be controlled by the coordination of the Lewis acid. A transition state where the Lewis acid is oriented anti to the allylmetal reagent may be favored, leading to trans-disubstituted products. nih.gov Conversely, thermal reactions of the same precursors can proceed through a different, cis-decalin-like transition state, yielding cis-disubstituted products. nih.gov These models provide a predictive framework for understanding how reaction conditions can be tuned to selectively synthesize a desired stereoisomer of this compound.
The diastereomeric ratio of products in stereoselective syntheses is often a result of kinetic control, where the product distribution is determined by the relative activation energies of the competing transition states. The most stable transition state leads to the major product, and this outcome does not necessarily correspond to the most thermodynamically stable isomer. nih.govmdpi.com
In the synthesis of substituted furans, it has been demonstrated that reaction conditions can be modulated to favor either the kinetically or thermodynamically controlled product. mdpi.com For example, a reaction might proceed rapidly at a lower temperature to yield a kinetic product mixture, while at a higher temperature or with prolonged reaction times, this mixture could equilibrate to favor the more stable thermodynamic product. For the cyclization to form this compound, the observed diastereoselectivity (e.g., a preference for the trans isomer) is typically rationalized as the result of a kinetically controlled process where the transition state leading to the trans product is lower in energy. nih.gov
Computational Chemistry for Conformational Analysis and Stability
Computational chemistry provides powerful tools for investigating the three-dimensional structure and relative stability of molecules like this compound. The five-membered tetrahydrofuran ring is not planar and exhibits significant flexibility, adopting puckered conformations to relieve torsional strain. d-nb.infonih.govrsc.org
The conformational landscape of the tetrahydrofuran ring is typically described by two main forms: the envelope (Cs symmetry), where one atom is out of the plane of the other four, and the twist (C2 symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the other three. nih.govrsc.org
Quantum chemical methods, particularly Density Functional Theory (DFT) with functionals like B3LYP, are widely used to calculate the optimized geometries, relative energies, and vibrational frequencies of these conformers. rsc.orgresearchgate.netfrontiersin.org Such calculations can predict which ring pucker is most stable for this compound and how the bulky allyl and benzyloxy substituents orient themselves in the lowest energy state (e.g., in pseudoequatorial versus pseudoaxial positions). For related furanoside systems, higher-level methods like Møller-Plesset perturbation theory (MP2) have also been employed to achieve results that align better with experimental evidence. frontiersin.org
Table 2: Comparison of Computational Methods for Conformational Analysis
| Method | Computational Cost | Typical Application | Strengths |
|---|---|---|---|
| Molecular Mechanics (MM) | Low | Initial conformational searches, large systems | Very fast, good for exploring large conformational spaces |
| Density Functional Theory (DFT) | Medium | Geometry optimization, energy calculations, spectral prediction | Good balance of accuracy and cost for many systems |
| Møller-Plesset (MP2) | High | High-accuracy energy calculations, systems with dispersion | Includes electron correlation, often more accurate than DFT |
Due to the flexibility of the tetrahydrofuran ring and the rotatable bonds in the allyl and benzyloxy side chains, this compound can exist in numerous conformations. Identifying the globally most stable conformer requires a thorough exploration of the molecule's potential energy surface. calcus.cloud
Conformational sampling is a computational strategy used to generate a wide range of possible three-dimensional arrangements of a molecule. calcus.cloudnih.gov This is often achieved using molecular dynamics (MD) simulations, which model the atomic movements over time, or through stochastic search methods like Monte Carlo. calcus.cloud Programs such as CREST employ these techniques to explore the conformational space efficiently. d-nb.info Following the generation of a large set of conformers, energy minimization is performed, typically using DFT, to find the nearest local energy minimum for each structure. This combined approach allows for the identification of all low-energy conformers and the determination of their relative populations based on the calculated energies. chemrxiv.org
Theoretical Studies on Reactivity and Selectivity
Theoretical studies integrate mechanistic principles and computational results to build a comprehensive model of reactivity and selectivity. For the synthesis of this compound, such studies would focus on the electronic and steric factors that govern the crucial C-O bond-forming cyclization step.
The high diastereoselectivity observed in many syntheses of substituted tetrahydrofurans can be explained by analyzing the computed energies of the various possible transition states. nih.gov For example, in palladium-catalyzed syntheses, a preference for trans-2,5-disubstituted products is rationalized by a model involving intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate, which avoids steric clashes that would be present in the transition state leading to the cis product. nih.gov
Computational analysis of the frontier molecular orbitals (HOMO and LUMO) of the acyclic precursor can also provide insight into the reactivity. The interaction between the nucleophilic hydroxyl group and the electrophilic center (e.g., a carbon bearing a leaving group or complexed to a metal) is fundamental to the cyclization. Theoretical models can quantify these interactions and explain why a particular pathway (e.g., 5-exo versus 6-endo cyclization) is favored, ensuring the formation of the five-membered tetrahydrofuran ring over a six-membered tetrahydropyran (B127337) ring.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for rationalizing and predicting the outcomes of chemical reactions, particularly those involving the formation of new stereocenters. numberanalytics.com The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.com The energy gap and the symmetry of these frontier orbitals govern the feasibility and stereoselectivity of a reaction. numberanalytics.com
In the context of synthesizing this compound, FMO theory can be applied to predict the stereochemical course of key bond-forming steps, such as the cyclization of an acyclic precursor. For instance, in an intramolecular allylation to form the tetrahydrofuran ring, the interaction between the HOMO of the allyl nucleophile and the LUMO of an electrophilic center (e.g., an aldehyde or an oxonium ion) would be the primary focus.
Table 1: Key Concepts of FMO Theory in Reaction Analysis
| Concept | Description | Relevance to this compound Synthesis |
|---|---|---|
| HOMO-LUMO Gap | The energy difference between the HOMO of the nucleophile and the LUMO of the electrophile. A smaller gap generally leads to a faster reaction. | The relative energies of the frontier orbitals of the acyclic precursor will determine the activation energy for the cyclization reaction. |
| Orbital Symmetry and Overlap | The constructive overlap of interacting orbitals is necessary for bond formation. The symmetry of the HOMO and LUMO dictates the allowed pathways for concerted reactions. | In a pericyclic reaction leading to the tetrahydrofuran ring, the orbital symmetry rules would predict the allowed stereochemical pathway (e.g., conrotatory vs. disrotatory). |
| Orbital Coefficients | The magnitude of the atomic orbital coefficients in the HOMO and LUMO indicates the sites of greatest reactivity. | In an intramolecular allylation, the coefficients on the terminal carbon of the allyl group (in the HOMO) and the electrophilic carbon (in the LUMO) would determine the regioselectivity of the ring closure. |
Computational chemistry provides the means to calculate the energies and shapes of these frontier orbitals for the specific reactants involved in the synthesis of this compound. By analyzing the FMOs, chemists can design substrates and reaction conditions that favor the desired stereochemical outcome. numberanalytics.com
Prediction of Regio- and Stereochemical Outcomes
Computational chemistry offers a powerful suite of tools for predicting the regio- and stereochemical outcomes of complex organic reactions. chemrxiv.org Methods such as Density Functional Theory (DFT) can be used to model the potential energy surfaces of reactions leading to this compound. These calculations can identify the transition state structures and their corresponding activation energies for different possible pathways, thereby predicting the major product. nih.gov
For the formation of this compound, computational models can be employed to investigate key stereodetermining steps. For example, in a Lewis acid-catalyzed intramolecular cyclization of a precursor containing the allyl and benzyloxy ether moieties, DFT calculations could be used to:
Model Transition States: Elucidate the geometry of competing transition states leading to different diastereomers of the product. Factors such as steric hindrance and electronic interactions within the transition state can be quantified.
Analyze Stereoelectronic Effects: Investigate the influence of orbital alignments, such as the anomeric effect or Felkin-Anh-type interactions, in controlling the approach of the nucleophile.
Evaluate Catalyst-Substrate Interactions: In catalyzed reactions, model the coordination of the catalyst to the substrate and how this influences the facial selectivity of the reaction.
Table 2: Computational Approaches for Predicting Reaction Outcomes
| Computational Method | Information Obtained | Application to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Transition state geometries and energies, reaction pathways, thermodynamic and kinetic parameters. | Predicting the preferred diastereomer in a cyclization reaction by comparing the activation energies of different stereochemical pathways. |
| Ab Initio Molecular Dynamics (AIMD) | Simulating the dynamic evolution of a reaction, including solvent effects. | Understanding the role of solvent molecules in stabilizing transition states or intermediates in the formation of the tetrahydrofuran ring. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular descriptors with reactivity or selectivity. | Developing predictive models for the stereochemical outcome of a class of reactions that includes the synthesis of this compound, based on experimental data from related systems. rsc.org |
These computational studies, when combined with experimental validation, provide a deep understanding of the factors that control the regio- and stereochemistry of the synthesis of this compound, enabling the development of highly selective synthetic routes. chemrxiv.orgnih.gov
Advanced Spectroscopic and Spectrometric Methodologies in Mechanistic Studies (Focus on Techniques)
In-situ Spectroscopy for Reaction Monitoring
In-situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic information without the need for sampling and quenching. researchgate.net Techniques such as Fourier-transform infrared (FTIR) spectroscopy are particularly powerful for tracking the concentrations of reactants, intermediates, and products throughout the course of a reaction.
In the synthesis of this compound, in-situ FTIR could be employed to:
Monitor Reactant Consumption and Product Formation: By tracking the disappearance of characteristic vibrational bands of the starting materials and the appearance of bands corresponding to the tetrahydrofuran product, the reaction kinetics can be determined.
Detect Transient Intermediates: If a reaction intermediate has a sufficiently long lifetime and a distinct infrared signature, its formation and decay can be observed, providing direct evidence for a proposed reaction mechanism. For example, the formation of an oxonium ion intermediate in a cyclization reaction might be detectable.
Optimize Reaction Conditions: The real-time data provided by in-situ spectroscopy can be used to rapidly optimize reaction parameters such as temperature, catalyst loading, and reaction time to maximize the yield and selectivity of the desired product.
Table 3: Application of In-situ FTIR in Mechanistic Studies
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Potential Application in the Synthesis of this compound |
|---|---|---|
| 3100-3000 | C-H stretch (alkene) | Monitoring the consumption of the allyl group in the starting material. |
| 1150-1050 | C-O stretch (ether) | Observing the formation of the tetrahydrofuran ring. |
The use of fiber-optic probes allows for the direct immersion of the spectroscopic sensor into the reaction vessel, making in-situ monitoring applicable to a wide range of reaction conditions. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
